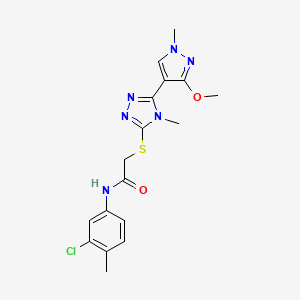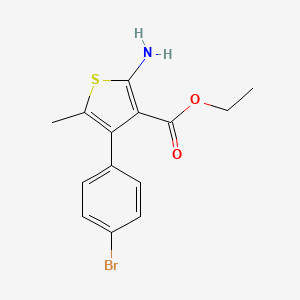
N-(3-(isoxazol-4-yl)propyl)-4-oxo-4H-chromene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-(isoxazol-4-yl)propyl)-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that features both isoxazole and chromene moieties Isoxazole is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom at adjacent positions, while chromene is a benzopyran derivative
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(isoxazol-4-yl)propyl)-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps, starting with the preparation of the isoxazole and chromene intermediates. One common method for synthesizing isoxazoles is the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds . The chromene moiety can be synthesized through various methods, including the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic routes to maximize yield and minimize costs. This could include the use of metal-free synthetic routes to avoid the high costs and toxicity associated with metal catalysts . Additionally, continuous flow chemistry techniques could be employed to enhance reaction efficiency and scalability.
化学反応の分析
Types of Reactions
N-(3-(isoxazol-4-yl)propyl)-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The chromene moiety can be oxidized to form chromone derivatives.
Reduction: The isoxazole ring can be reduced to form isoxazoline derivatives.
Substitution: Both the isoxazole and chromene rings can undergo substitution reactions with various nucleophiles and electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the chromene moiety can yield chromone derivatives, while reduction of the isoxazole ring can produce isoxazoline derivatives .
科学的研究の応用
N-(3-(isoxazol-4-yl)propyl)-4-oxo-4H-chromene-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-(3-(isoxazol-4-yl)propyl)-4-oxo-4H-chromene-2-carboxamide involves its interaction with various molecular targets and pathways. The isoxazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. The chromene moiety can also interact with biological targets, contributing to the compound’s overall biological activity .
類似化合物との比較
Similar Compounds
Similar compounds include other isoxazole and chromene derivatives, such as:
Isoxazole derivatives: Known for their wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.
Chromene derivatives: Studied for their potential therapeutic applications, including anti-inflammatory and analgesic effects.
Uniqueness
N-(3-(isoxazol-4-yl)propyl)-4-oxo-4H-chromene-2-carboxamide is unique due to its combination of isoxazole and chromene moieties, which may result in synergistic effects and enhanced biological activity compared to individual isoxazole or chromene derivatives .
特性
IUPAC Name |
N-[3-(1,2-oxazol-4-yl)propyl]-4-oxochromene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O4/c19-13-8-15(22-14-6-2-1-5-12(13)14)16(20)17-7-3-4-11-9-18-21-10-11/h1-2,5-6,8-10H,3-4,7H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHURRZDSNKTSQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NCCCC3=CON=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[[9H-Fluoren-9-ylmethoxycarbonyl-[4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclohexyl]amino]methyl]cyclopropane-1-carboxylic acid](/img/structure/B2462737.png)





![8-(2-aminophenyl)-3-(2-chloro-6-fluorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2462749.png)

![1-(benzo[d][1,3]dioxole-5-carbonyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2462754.png)
![3-(2-Methoxyphenyl)-2,5-dimethyl-7-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2462756.png)
![4-Bromo-benzoic acid, 2-[(3,5-dibromo-2-hydroxyphenyl)methylene]hydrazide](/img/structure/B2462757.png)
